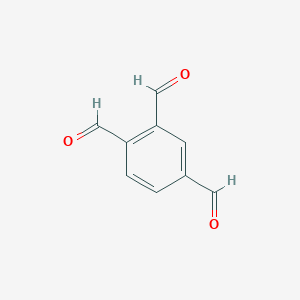
Benzene-1,2,4-tricarbaldehyde
Description
Benzene-1,2,4-tricarbaldehyde (C₉H₆O₃) is an aromatic aldehyde featuring three aldehyde (-CHO) groups at the 1, 2, and 4 positions on a benzene ring. This article compares this compound with structurally similar compounds, emphasizing differences in synthesis, reactivity, and functional utility.
Properties
CAS No. |
1889-65-2 |
|---|---|
Molecular Formula |
C9H6O3 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
benzene-1,2,4-tricarbaldehyde |
InChI |
InChI=1S/C9H6O3/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-6H |
InChI Key |
JMRQKWYIMBFUBZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C=O)C=O)C=O |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C=O)C=O |
Synonyms |
1,2,4-Benzenetricarbaldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Comparative Properties of Benzene Derivatives
Research Findings and Implications
- Synthetic Challenges : The asymmetric substitution in this compound complicates crystallization, unlike BTA’s symmetry-driven COF assembly .
- Thermodynamic Stability : BTA-based COFs (e.g., COF-5) exhibit exceptional thermal stability (500–600°C), suggesting that aldehyde positioning strongly influences material robustness .
- Toxicity Profiles : Benzene-1,2,4-triol’s dimerization-mediated toxicity underscores the need for stabilization strategies, a concern less prominent in aldehyde analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


